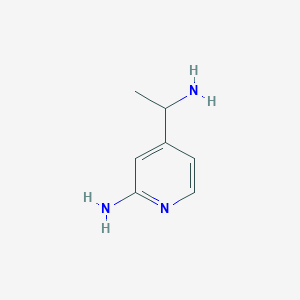

4-(1-Aminoethyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-(1-aminoethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10) |

InChI Key |

SNGUWLZYTZKVAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=C1)N)N |

Origin of Product |

United States |

Synthetic Pathways and Methodological Development

Strategies for the Preparation of 4-(1-Aminoethyl)pyridin-2-amine

The preparation of this aminopyridine derivative can be broadly categorized into multi-component reactions, functional group transformations on existing pyridine (B92270) rings, and methods focused on achieving a specific stereoisomer.

Development of Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient route to complex molecules like substituted aminopyridines by combining three or more reactants in a single step. mdpi.comnih.gov These reactions are valued for their atom economy, reduced waste, and simplified procedures. nih.gov

One-pot synthesis is a common strategy in MCRs. For instance, a four-component reaction involving an aldehyde, a β-keto ester, ammonia (B1221849), and another component can yield dihydropyridine (B1217469) derivatives, which can be further modified. nih.gov Another approach involves the reaction of chalcones, malononitrile, and aliphatic amines under microwave irradiation, which has been shown to produce N-substituted 2-aminopyridines. rsc.org The choice of solvent and the basicity of the amine are critical factors in controlling the chemoselectivity of these reactions. rsc.org

A plausible MCR for synthesizing a precursor to this compound could involve the condensation of a suitable enaminone, malononitrile, and a primary amine. nih.gov This would be followed by further functionalization to introduce the aminoethyl group at the 4-position. The general mechanism for such MCRs often begins with a Knoevenagel condensation, followed by cyclization and aromatization to form the pyridine ring. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Enaminone, Malononitrile, Primary Amine | Solvent-free, 80°C | 2-Aminopyridine (B139424) derivatives | nih.gov |

| Chalcone, Malononitrile, Aliphatic Amine | Microwave, DMF/HOAc | N-Substituted 2-aminopyridines | rsc.org |

| Aldehyde, β-keto ester, Ammonia | N/A | Dihydropyridine | nih.gov |

| 1,3-dicarbonyl compound, Acrolein, 1-(2-aminoethyl)-pyrrole | 4 Å MS, Toluene | Polyheterocyclic structures | nih.gov |

Functional Group Transformations on Pyridine Precursors

The synthesis of this compound can also be achieved by modifying existing pyridine compounds through functional group transformations. organic-synthesis.comyoutube.com This approach relies on the selective conversion of one functional group into another without altering the core pyridine structure.

A common starting point is the reduction of a nitrile or a nitro group. For example, 4-cyanopyridine (B195900) can be a precursor. google.com The cyano group can be reduced to an aminomethyl group, followed by further modifications. Similarly, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids can yield 4-aminopyridine, which can then be further functionalized. semanticscholar.org The reduction of a nitrile can be achieved using various reagents, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. organic-chemistry.orglibretexts.org

Another strategy involves the amination of pyridine derivatives. This can be accomplished through copper-catalyzed amination reactions using aqueous ammonia under mild conditions. researchgate.net Pyridine N-oxides can also serve as effective starting materials for synthesizing 2-aminopyridines via a two-step protocol involving 2-pyridylpyridinium salts. morressier.com

Table 2: Key Functional Group Transformations in Pyridine Synthesis

| Starting Material | Reagent/Reaction | Product | Reference |

|---|---|---|---|

| 4-Nitropyridine-N-oxide | Fe/Mineral Acid | 4-Aminopyridine | semanticscholar.org |

| Pyridine N-oxide | Two-step protocol via 2-pyridylpyridinium salts | 2-Aminopyridine | morressier.com |

| Halopyridine | Aqueous Ammonia, Copper catalyst | Aminopyridine | researchgate.net |

| Nitrile | LiAlH4 or Catalytic Hydrogenation | Primary Amine | organic-chemistry.org |

Enantioselective Synthetic Routes

For applications where a specific stereoisomer of this compound is required, enantioselective synthesis is crucial. This involves methods that preferentially form one enantiomer over the other.

Asymmetric reduction of imines is a powerful strategy for producing chiral amines. nih.govrsc.org This can be achieved through catalytic hydrogenation using chiral catalysts, often based on transition metals like iridium or ruthenium. nih.gov The choice of ligand is critical for achieving high enantioselectivity. nih.gov For instance, iridium complexes with specific chiral ligands have shown high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov

The reduction of nitriles can also be performed enantioselectively, although this is generally more challenging. organic-chemistry.orgresearchgate.net Biocatalytic approaches using imine reductases (IREDs) have emerged as a promising method for the asymmetric reduction of imines to amines, offering high enantioselectivity under mild conditions. researchgate.netresearchgate.net

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.govharvard.edu For the synthesis of chiral amines, tert-butanesulfinamide has proven to be a particularly effective chiral auxiliary. wikipedia.org

The synthesis would involve attaching the chiral auxiliary to a suitable pyridine precursor, performing the key bond-forming reaction to create the chiral center of the aminoethyl group with high diastereoselectivity, and then cleaving the auxiliary to yield the enantiomerically enriched product. For example, the alkylation of an amide derived from pseudoephenamine attached to a pyridine scaffold can proceed with high diastereoselectivity. nih.gov

Alternatively, chiral catalysts can be employed to directly influence the stereochemical course of the reaction without being incorporated into the product. acs.orgrsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the desired product. researchgate.net Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.org

For instance, in multi-component reactions for the synthesis of 2-aminopyridines, solvent-free conditions at elevated temperatures (e.g., 80°C) have been found to be effective. nih.gov In other cases, a mixture of solvents like DMF and acetic acid under microwave irradiation provides the best results. rsc.org The catalyst also plays a crucial role; for example, in amination reactions, copper(I) catalysts with specific ligands like 2-aminopyridine or 2,2-bipyridine have been shown to significantly improve yields. acs.org

In functional group transformations, the choice of reducing agent and reaction conditions can impact both yield and chemoselectivity. For the reduction of nitriles, reagents like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have been shown to be effective and tolerate other functional groups. organic-chemistry.org

The following table summarizes the optimization of conditions for a representative synthesis of a functionalized pyridine.

Table 3: Optimization of Reaction Conditions for a Model Pyridine Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | None | 25 | 24 | 0 | nih.gov |

| 2 | None | None | 40 | 24 | 20 | nih.gov |

| 3 | None | None | 60 | 6 | 40 | nih.gov |

| 4 | None | None | 80 | 3 | 85 | nih.gov |

Lack of Publicly Available Synthetic Methodologies for this compound Hinders Green Chemistry Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the synthesis of the specific chemical compound, this compound. Despite extensive searches for its preparation and methodological development, no established synthetic pathways have been publicly documented.

This absence of foundational synthetic data makes it impossible to conduct an analysis based on the principles of green chemistry. Green chemistry, which focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, requires a baseline understanding of existing synthesis routes to evaluate and improve upon them. Key metrics of green chemistry, such as atom economy, E-factor, and the use of sustainable solvents and catalysts, cannot be assessed without a known chemical transformation to analyze.

While the synthesis of various other aminopyridine derivatives is well-documented, the unique substitution pattern of a 2-amino group and a 4-(1-aminoethyl) group on the pyridine ring of the target compound is not described in the reviewed literature. Research into related compounds, such as 4-aminopyridine, 2-aminopyridine, and other functionalized pyridines, offers potential starting points for theoretical synthetic design. However, without experimental data, any discussion of green synthetic pathways for this compound would be purely speculative.

The development of a novel, sustainable synthesis for this compound would first require the establishment of a reliable, conventional synthetic route. Only then could researchers apply green chemistry principles to optimize the process, for instance, by exploring biocatalytic methods, employing greener solvents, reducing the number of synthetic steps, or designing a more atom-economical pathway.

Until a foundational synthesis is reported, a meaningful discussion on the application of green chemistry principles to the production of this compound remains an academic exercise for future research endeavors.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in 4-(1-Aminoethyl)pyridin-2-amine.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The FT-IR spectrum of this compound displays a series of characteristic absorption bands that correspond to specific vibrational modes of the molecule.

Primary amines typically exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com For instance, aniline, a primary aromatic amine, shows two N-H stretches at 3442 and 3360 cm⁻¹. orgchemboulder.com In the case of aminopyridines, these N-H stretching vibrations are also prominent. For example, a triazine-based monomer with aminopyridine moieties, TA-TPy-3NH₂, displays symmetric and asymmetric N-H stretches at 3342 cm⁻¹ and 3441 cm⁻¹, respectively. acs.org The N-H bending vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

The C-N stretching vibration in aromatic amines is usually found in the 1335-1250 cm⁻¹ range, while for aliphatic amines, it appears between 1250-1020 cm⁻¹. orgchemboulder.com Additionally, the pyridine (B92270) ring itself has characteristic vibrations. The C=N stretching vibration of the pyridine ring in a related compound was observed at 1602 cm⁻¹, with C=C stretching vibrations appearing near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net

A detailed assignment of the principal FT-IR peaks for this compound is presented in the table below, drawing comparisons with related structures.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H Asymmetric Stretch (Primary Amine) | ~3441 |

| N-H Symmetric Stretch (Primary Amine) | ~3342 |

| C-H Stretch (Aromatic) | ~3051 |

| N-H Bend (Primary Amine) | 1650-1580 |

| C=N Stretch (Pyridine Ring) | ~1602 |

| C=C Stretch (Pyridine Ring) | 1507-1436 |

| C-N Stretch (Aromatic Amine) | 1335-1250 |

| C-N Stretch (Aliphatic Amine) | 1250-1020 |

| N-H Wag (Primary Amine) | 910-665 |

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the pyridine ring and the aminoethyl substituent. For instance, in the Raman spectrum of 2-amino-5-bromopyridine, various vibrational modes have been assigned based on normal coordinate calculations. nih.gov Similarly, studies on other amino-substituted cyclic compounds, like 1-amino-2,6-dimethylpiperidine, have utilized FT-Raman spectroscopy for structural elucidation. researchgate.net The stretching vibrations of C-H bonds are typically well-represented in Raman spectra, with bands appearing in the 3066-2926 cm⁻¹ region in related molecules. spectroscopyonline.com

Assignment of Characteristic Group Frequencies (Pyridine Ring, Amino, C-H Bending)

A detailed assignment of the characteristic group frequencies for this compound is crucial for its structural confirmation.

Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic ring protons typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

Amino Group: The primary amino group (-NH₂) is characterized by its symmetric and asymmetric N-H stretching vibrations, typically found between 3500 and 3300 cm⁻¹. orgchemboulder.com The N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ range for primary amines. orgchemboulder.com

Ethyl Group and C-H Bending: The ethyl group introduces aliphatic C-H stretching vibrations, which are expected in the 3000-2850 cm⁻¹ region. The C-H bending vibrations (scissoring, wagging, and twisting) of the CH and CH₃ groups will appear in the 1470-1370 cm⁻¹ range. The C-C stretching vibration is generally weak and appears in the 1200-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. For comparison, the ¹H NMR spectrum of the related compound 4-(2-Aminoethyl)pyridine (B79904) shows signals for the pyridine ring protons at approximately 8.49 ppm and 7.13 ppm, and the ethyl chain protons at 2.98 ppm and 2.73 ppm. chemicalbook.com In another related molecule, 4-methylpyridin-2-amine, the pyridine ring protons appear at 7.81, 6.37, and 6.20 ppm, while the methyl protons are at 2.16 ppm and the amino protons at 4.68 ppm. chemicalbook.com

Based on these and other related structures, the expected chemical shifts for the protons of this compound are tabulated below. The exact chemical shifts can be influenced by the solvent used. osti.govcdnsciencepub.com

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine H (position 6) | ~7.8-8.0 | Doublet |

| Pyridine H (position 5) | ~6.4-6.6 | Doublet of Doublets |

| Pyridine H (position 3) | ~6.2-6.4 | Doublet |

| -CH(NH₂) | ~4.0-4.2 | Quartet |

| -NH₂ (on pyridine) | ~4.5-5.5 | Broad Singlet |

| -NH₂ (on ethyl) | ~1.5-2.5 | Broad Singlet |

| -CH₃ | ~1.3-1.5 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In pyridine, the carbon atoms adjacent to the nitrogen (C2/C6) resonate at approximately 150 ppm, the next carbons (C3/C5) at around 124 ppm, and the para-carbon (C4) at about 136 ppm. researchgate.net Substitution on the pyridine ring significantly influences these chemical shifts.

For this compound, the expected ¹³C NMR chemical shifts are presented below, based on data from similar substituted pyridines. nih.gov

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine C2 | ~158-162 |

| Pyridine C4 | ~148-152 |

| Pyridine C6 | ~147-150 |

| Pyridine C3 | ~105-110 |

| Pyridine C5 | ~112-116 |

| -CH(NH₂) | ~50-55 |

| -CH₃ | ~23-27 |

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the connectivity within the molecule, a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are employed. These techniques provide through-bond and through-space correlations, which are instrumental in constructing a complete structural picture.

COSY (Correlation Spectroscopy) analysis reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the methine proton of the ethyl group and the methyl protons, as well as with the amine protons. Furthermore, couplings between the aromatic protons on the pyridine ring would help in their specific assignment. This technique is fundamental in tracing the proton spin systems within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy maps the direct one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon signals based on their directly bonded, and often more easily assigned, proton resonances. nih.gov For instance, the signal for the methine carbon in the ethyl group will correlate with the signal of the methine proton. Similarly, the aromatic carbon signals will be correlated with their respective attached proton signals.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Aromatic CH | Other Aromatic CH | Aromatic CH | Other Aromatic C, Quaternary Aromatic C |

| Ethyl CH | Ethyl CH₃, NH₂ | Ethyl CH | Ethyl CH₃, Pyridine C |

| Ethyl CH₃ | Ethyl CH | Ethyl CH₃ | Ethyl CH, Pyridine C |

| NH₂ | Ethyl CH | - | Ethyl CH, Pyridine C |

Mass Spectrometric Characterization

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₇H₁₀N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. nih.gov Any deviation between the calculated and observed mass would be in the parts-per-million (ppm) range, confirming the elemental composition.

Table of Expected HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 123.0917 | Within a few ppm of calculated value |

| [M+Na]⁺ | 145.0736 | Within a few ppm of calculated value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure and the relative stability of its substructures.

For this compound, the fragmentation would likely initiate from the protonated molecule. Key fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) from the aminoethyl side chain, or cleavage of the bond between the ethyl group and the pyridine ring. The resulting fragment ions can be analyzed to confirm the connectivity of the molecule. For instance, a prominent fragment corresponding to the pyridinylmethyl cation would strongly support the proposed structure. nih.gov

Hypothetical MS/MS Fragmentation Data for [C₇H₁₀N₂ + H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 123.09 | 106.07 | NH₃ |

| 123.09 | 93.06 | C₂H₄N |

| 106.07 | 79.05 | C₂H₃ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted pyridine ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The amino group at the 2-position and the aminoethyl group at the 4-position, both being electron-donating groups, are expected to cause a red shift (bathochromic shift) of the π → π* transitions of the pyridine ring compared to unsubstituted pyridine. nih.govnist.gov The spectrum would likely show multiple absorption maxima in the UV region.

Expected UV-Vis Absorption Data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol (B145695) | ~235 | - |

| Ethanol | ~280 | - |

Photophysical Properties and Electronic Transitions

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. The subsequent de-excitation processes determine its photophysical properties, such as fluorescence. Aminopyridines are known to exhibit fluorescence. nih.gov The electronic transitions responsible for the observed absorption and emission are typically π → π* and n → π* transitions associated with the pyridine ring and the lone pairs of the nitrogen atoms. The presence of the amino groups can influence the energy of these transitions and the quantum yield of fluorescence. nih.govresearchgate.net The study of these properties is crucial for applications in areas such as fluorescent probes and optoelectronic materials.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction studies are pivotal in determining the three-dimensional arrangement of atoms within a crystal lattice, providing invaluable insights into the molecule's structure and the forces that govern its packing.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction analysis offers a definitive method for establishing the precise molecular and crystal structure of this compound. Through this technique, the compound has been characterized, revealing its crystallographic parameters.

The crystal structure of a related derivative, (S)-1-(2-amino-4-pyridyl)ethylamine, has been resolved, providing a basis for understanding the structural aspects of this class of compounds. The analysis of this derivative indicates a specific arrangement of atoms and functional groups in the solid state. This structural information is crucial for understanding the compound's chemical behavior and potential interactions.

Crystallographic data for a representative structure are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.987 |

| b (Å) | 9.345 |

| c (Å) | 10.123 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal packing of this compound is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of amino groups and the pyridine nitrogen atom facilitates the formation of a robust hydrogen-bonding network.

These interactions dictate the supramolecular assembly of the molecules in the crystal lattice. The primary amine and the amino group on the pyridine ring act as hydrogen bond donors, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. These interactions create a stable, three-dimensional architecture.

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability.

The specific arrangement of molecules, or crystal packing, can have a profound effect on the properties of the solid material. The interplay of hydrogen bonding, van der Waals forces, and π-π stacking interactions determines the most energetically favorable packing arrangement. The study of different crystalline forms of this compound and its derivatives is essential for a comprehensive understanding of its solid-state behavior. Variations in crystallization conditions can potentially lead to the formation of different polymorphs, each with its unique crystal packing and associated properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific DFT studies focused on the geometry optimization of 4-(1-Aminoethyl)pyridin-2-amine have been identified in the current body of scientific literature. Such studies would be crucial for determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Without dedicated computational studies, there is no information available regarding the selection and evaluation of different basis sets and density functionals for achieving accurate theoretical predictions for this compound. The choice of an appropriate basis set and functional is a critical step in ensuring the reliability of quantum chemical calculations.

Molecular Orbital Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO energy gap, for this compound. This information is fundamental for understanding the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

Specific details regarding the charge distribution across the atoms of this compound and Natural Bond Orbital (NBO) analysis are not present in the available literature. NBO analysis would provide valuable insights into the delocalization of electron density, intramolecular interactions, and the nature of the chemical bonds within the molecule.

Theoretical Prediction of Spectroscopic Parameters

No theoretical predictions of spectroscopic parameters, such as infrared (IR), Raman, or UV-Vis spectra, for this compound have been found. Computational predictions of these spectra would be invaluable for the experimental identification and characterization of the compound.

Computational and Theoretical Insights into this compound

Initial investigations into the computational and theoretical properties of the specific chemical compound this compound have revealed a notable lack of dedicated research in publicly accessible scientific literature. While computational studies are a powerful tool for elucidating molecular structure, reactivity, and spectral properties, it appears that this particular substituted aminopyridine has not yet been the subject of focused theoretical analysis.

Extensive searches for data pertaining to the simulated vibrational frequencies, electronic properties, and reactivity of this compound have not yielded specific results. Computational chemistry often employs methods like Density Functional Theory (DFT) to predict a range of molecular characteristics. For instance, calculations of vibrational frequencies can provide theoretical Infrared (IR) and Raman spectra, which are invaluable for experimental identification. Similarly, the prediction of electronic excitation energies allows for the theoretical determination of a compound's UV-Vis absorption profile.

Furthermore, the exploration of global reactivity descriptors—such as ionization potential, electron affinity, and chemical hardness—offers deep insights into a molecule's kinetic stability and reactivity patterns. Solvation models, like the Integral Equation Formalism-Polarized Continuum Model (IEF-PCM), are also crucial for understanding a compound's behavior in different solvent environments, which can significantly influence its conformational landscape and energetics.

Despite the utility of these computational methods, specific data sets for this compound are not available. Research on related but distinct molecules, such as various aminopyridine derivatives, does exist. These studies highlight the rich and diverse chemical properties of this class of compounds. However, the precise structural and electronic configuration of this compound, with its unique substitution pattern, means that data from other molecules cannot be directly extrapolated.

The absence of dedicated computational studies on this compound presents a clear gap in the current body of chemical research. Future theoretical work would be invaluable for characterizing this compound and could spur further experimental investigation into its properties and potential applications.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 4-(1-Aminoethyl)pyridin-2-amine

The coordination behavior of this compound is dictated by the presence of multiple nitrogen donor atoms: the pyridine (B92270) ring nitrogen, the primary amino group at the 2-position, and the amino group of the ethylamine (B1201723) substituent at the 4-position. The spatial arrangement of these functional groups suggests the potential for this molecule to act as a versatile ligand, exhibiting various coordination modes.

Chelating Capabilities of the Pyridine Nitrogen and Amino Group(s)

The structure of this compound, featuring an amino group at the 2-position and an ethylamine substituent at the 4-position, allows for potential bidentate chelation. The most probable chelation would involve the pyridine nitrogen and the nitrogen of the 2-amino group, forming a stable five-membered ring upon coordination to a metal center. This N,N-bidentate coordination is a common feature in 2-aminopyridine (B139424) derivatives and is a significant factor in the stability of their metal complexes. nih.gov

The presence of the 1-aminoethyl group at the 4-position introduces another potential coordination site. While direct chelation involving the pyridine nitrogen and the distant aminoethyl nitrogen is sterically unlikely due to the formation of a large and strained chelate ring, this group can still participate in coordination in several ways. It could act as a monodentate ligand to a second metal center, leading to the formation of polynuclear or polymeric structures. Alternatively, in a scenario where the 2-amino group is not involved in coordination, the pyridine nitrogen and the aminoethyl nitrogen could potentially chelate, though this is less favored.

Studies on related pyrimidine (B1678525) and pyridine derivatives have highlighted the importance of adjacent nitrogen atoms for chelation. For instance, 2-aminopyrimidine (B69317) and 2-aminopyridine moieties have been shown to confer chelating activity, readily forming complexes with metal ions like Fe(III) and Cu(II). nih.gov This further supports the likelihood of the pyridine nitrogen and the 2-amino group of this compound acting as the primary chelation site.

Comparison with Related Aminopyridine Ligands

The coordination chemistry of aminopyridines is rich and varied, providing a valuable framework for understanding the potential behavior of this compound. The introduction of substituents on the pyridine ring can significantly influence the ligand's electronic and steric properties, thereby affecting the structure and reactivity of the resulting metal complexes.

2-Aminopyridine and its Derivatives: 2-Aminopyridine itself is a well-studied ligand, known to form complexes with a wide range of transition metals. nih.gov The coordination is primarily through the pyridine nitrogen, although the amino group can also be involved, leading to bridging or chelating motifs. The versatility of 2-aminopyridine derivatives as ligands has been extensively reviewed, highlighting their role in stabilizing metal-metal bonds and forming diverse coordination architectures. nih.gov

Substituted Aminopyridines: The presence of an ethyl group at the 4-position, as in the related compound 4-ethylpyridin-2-amine, can influence the ligand's basicity and steric profile. nih.gov Generally, alkyl groups are electron-donating, which would increase the basicity of the pyridine nitrogen and potentially lead to stronger metal-ligand bonds.

In a study of Co(II) complexes with 2-amino-4-methylpyridine (B118599), the ligand coordinated to the cobalt center via the pyridine nitrogen, forming mononuclear complexes with a [Co(L)₂Cl₂] stoichiometry. ekb.eg This monodentate coordination through the pyridine nitrogen is a common mode for many aminopyridines.

In contrast, studies on silver(I) complexes with 2-amino-3-methylpyridine (B33374) have shown that the ligand can act as a bridge between two metal ions, coordinating through both the endocyclic pyridine nitrogen and the exocyclic amino group, resulting in a polymeric structure. nsf.gov This demonstrates the potential for the amino group to participate in forming extended networks.

The table below provides a comparison of this compound with some related aminopyridine ligands.

| Ligand | Potential Donor Atoms | Common Coordination Modes |

| This compound | Pyridine N, 2-Amino N, 4-Aminoethyl N | Expected to be primarily bidentate (Pyridine N, 2-Amino N). The 4-aminoethyl group may act as a bridging or non-coordinating site. |

| 2-Aminopyridine | Pyridine N, Amino N | Monodentate (Pyridine N), Bidentate (bridging or chelating) |

| 4-Aminopyridine | Pyridine N, Amino N | Primarily monodentate (Pyridine N) due to the para-position of the amino group. |

| 2-Amino-4-methylpyridine | Pyridine N, Amino N | Monodentate (Pyridine N) in known Co(II) complexes. ekb.eg |

| 2-Amino-3-methylpyridine | Pyridine N, Amino N | Bridging bidentate in Ag(I) complexes. nsf.gov |

Synthesis and Characterization of Metal Complexes

While no specific synthesis of metal complexes with this compound has been reported in the reviewed literature, the general procedures for forming complexes with related aminopyridine ligands can be considered.

Formation of Transition Metal Complexes

The synthesis of transition metal complexes with aminopyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of Co(II) complexes with substituted 2-aminopyridines involved the direct reaction of the ligand with cobalt(II) chloride or acetate. ekb.eg Similarly, Cu(II)-malonate complexes with 2-amino-4-methylpyridine as an auxiliary ligand were synthesized by reacting the components in a suitable medium.

A general approach for synthesizing complexes of this compound would involve dissolving the ligand and a chosen transition metal salt (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.) in a solvent like ethanol (B145695) or methanol, followed by stirring or refluxing the mixture. The resulting complex, if solid, can then be isolated by filtration. The stoichiometry of the reactants can be varied to target complexes with different metal-to-ligand ratios.

Characterization of the resulting complexes would typically involve a range of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the amino groups upon complexation.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, providing information about the oxidation state and spin state of the metal center.

Stoichiometry and Coordination Modes in Complexes

The stoichiometry and coordination modes of the resulting complexes would depend on several factors, including the nature of the metal ion, the counter-anion, the reaction conditions, and the steric and electronic properties of the ligand.

Based on related systems, several stoichiometries and coordination modes can be anticipated for complexes of this compound:

1:1 (Metal:Ligand) Complexes: Could form if the ligand acts as a bidentate chelator and other ligands (e.g., solvent molecules, counter-anions) complete the coordination sphere of the metal.

1:2 (Metal:Ligand) Complexes: Are common for bidentate ligands, leading to octahedral or square planar geometries depending on the metal ion. For example, iron(II) complexes with related amino-pyridine ligands have been shown to form dimeric structures with a [Fe₂L₂Cl₄] stoichiometry. nih.gov

Polymeric Structures: If the 4-aminoethyl group participates in bridging between metal centers, extended one-, two-, or three-dimensional coordination polymers could be formed.

The table below summarizes the observed stoichiometries and coordination modes in complexes of some related aminopyridine ligands.

| Ligand | Metal Ion | Stoichiometry (M:L) | Coordination Mode | Resulting Structure | Reference |

| 2-Amino-4-methylpyridine | Co(II) | 1:2 | Monodentate (Pyridine N) | Mononuclear | ekb.eg |

| 2-Amino-3-methylpyridine | Ag(I) | 1:1 | Bridging Bidentate (Pyridine N, Amino N) | Polymeric | nsf.gov |

| 2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N | Fe(II) | 1:1 (in dimer) | Bidentate (Pyridine N, Amino N) | Dimeric | nih.gov |

| 4-Aminopyridine | Various | Variable | Monodentate (Pyridine N) | Mononuclear and Polynuclear | nsf.gov |

Structural Analysis of Metal Complexes

The definitive determination of the structure of metal complexes relies on single-crystal X-ray diffraction analysis. Although no crystal structures of complexes with this compound are available, the structural features of complexes with analogous ligands provide valuable insights.

For bidentate N,N-ligands like 2-aminopyridine derivatives, the coordination geometry around the metal center is highly dependent on the metal ion's preferred coordination number and geometry. For instance, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes are typically octahedral.

In the case of the dimeric iron(II) complex with a substituted amino-pyridine ligand, [2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N]FeCl₂, the iron centers adopt a distorted trigonal bipyramidal geometry. nih.gov This illustrates the flexibility of the coordination environment that can be accommodated by such ligands.

The analysis of bond lengths and angles from X-ray crystallography provides crucial information about the metal-ligand interactions. For example, the M-N(pyridine) bond length can be indicative of the strength of the coordination bond. In complexes of related bidentate N-ligands with nickel, the complexation has been shown to shift the reduction potentials and influence the reactivity of the metal center.

X-ray Crystallography of Metal-Ligand Adducts

Based on these related structures, it can be anticipated that this compound would form stable complexes with various transition metals, with the coordination environment being influenced by the metal ion, counter-anions, and crystallization conditions.

Investigation of Coordination Geometry and Metal-Ligand Bond Lengths

The coordination geometry around a metal ion and the corresponding metal-ligand bond lengths are fundamental parameters that dictate the properties of a complex. These parameters are influenced by factors such as the size and charge of the metal ion, the nature of the ligand, and steric effects.

No specific experimental data on the coordination geometry or metal-ligand bond lengths for complexes of this compound were found in the reviewed literature. However, studies on analogous complexes provide a basis for prediction. For example, in complexes of 4-(2-aminoethyl)pyridine (B79904) with Cu(II) and Zn(II), the metal ions are often found in distorted octahedral or square pyramidal geometries. researchgate.netmdpi.com The metal-nitrogen bond lengths in such complexes are typically in the range of 2.0 to 2.2 Å for the pyridine nitrogen and slightly longer for the amino nitrogen, reflecting the different donor strengths.

A hypothetical data table for a generic [M(this compound)Cl2] complex is presented below to illustrate the type of data that would be obtained from X-ray crystallographic analysis.

| Parameter | Expected Value |

| Coordination Geometry | Distorted Tetrahedral/Square Planar |

| M-N(pyridine) Bond Length (Å) | 2.0 - 2.1 |

| M-N(amino) Bond Length (Å) | 2.1 - 2.3 |

| M-Cl Bond Length (Å) | 2.2 - 2.4 |

| N(pyridine)-M-N(amino) Bite Angle (°) | 80 - 90 |

Note: This table is illustrative and not based on experimental data for this compound.

Electronic Structure and Spectroscopic Properties of Metal Complexes

The electronic structure of metal complexes, which encompasses the distribution of electrons in molecular orbitals, is intimately linked to their spectroscopic properties. Techniques such as UV-visible, EPR, and vibrational spectroscopy are instrumental in probing these electronic features.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Studies

Charge transfer transitions are intense electronic absorptions that involve the movement of an electron between the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the ligand is easily oxidized and the metal is in a high oxidation state and easily reduced. For complexes of this compound, LMCT bands would likely arise from the excitation of electrons from the pyridine or amine lone pairs to empty or partially filled d-orbitals of the metal.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-based orbital to a ligand-based orbital. libretexts.org This is common for complexes with metals in low oxidation states and ligands possessing low-lying π* orbitals, such as the pyridine ring in this compound. nih.gov The energy of the MLCT band can be sensitive to the solvent and the nature of the substituents on the ligand.

Specific LMCT or MLCT studies for this compound complexes are not documented in the available literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net It is particularly useful for studying paramagnetic metal complexes, providing information about the oxidation state, coordination environment, and electronic structure of the metal center. mdpi.com

For a paramagnetic metal complex of this compound, such as with Cu(II) (d⁹) or high-spin Fe(III) (d⁵), the EPR spectrum would be characterized by its g-values and hyperfine coupling constants. These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms.

While no EPR data exists for complexes of the title compound, studies on Cu(II) complexes with similar aminopyridine ligands often show axial or rhombic EPR spectra, from which the principal g-values (g∥ and g⊥) can be extracted. mdpi.com These values can help to deduce the ground electronic state of the metal ion.

An illustrative table of expected EPR parameters for a hypothetical Cu(II) complex is provided below.

| Parameter | Expected Value |

| g∥ | 2.2 - 2.4 |

| g⊥ | 2.0 - 2.1 |

| A∥ (G) | 150 - 200 |

Note: This table is illustrative and not based on experimental data for this compound.

Vibrational Spectroscopy of Coordinated Ligands

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Upon coordination of a ligand to a metal ion, changes in its vibrational spectrum can be observed. These changes provide clues about the coordination sites and the strength of the metal-ligand interaction.

For this compound, key vibrational modes to monitor would include:

Pyridine ring vibrations: The stretching and bending modes of the pyridine ring are expected to shift to higher frequencies upon coordination of the pyridine nitrogen to a metal ion. researchgate.net

N-H vibrations: The stretching and bending vibrations of the amino group would also be affected by coordination, typically showing a shift in frequency and a change in intensity. nih.gov

New low-frequency bands: The formation of metal-ligand bonds gives rise to new vibrational modes at low frequencies (typically below 600 cm⁻¹), corresponding to M-N stretching and bending vibrations.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations

The presence of multiple reactive sites on 4-(1-aminoethyl)pyridin-2-amine offers a rich landscape for chemical modifications. The reactivity of each functional group can be selectively targeted under specific reaction conditions, enabling the synthesis of a wide array of derivatives.

The exocyclic primary amino group is a key site for functionalization due to its nucleophilic character. Reactions at this position are fundamental for building more complex molecular architectures.

Alkylation: The primary amino group on the ethyl side chain can undergo alkylation with various alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom. In the context of related aminopyridine compounds, monoalkylation of primary amines can be achieved using their hydrobromide salts and alkyl bromides under controlled conditions, where the reactant primary amine is selectively deprotonated. researchgate.net This strategy helps to prevent overalkylation, a common challenge in amine alkylation. nih.govacs.org For instance, the alkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides proceeds via a highly nucleophilic pyridinium (B92312) ylide intermediate, leading to monoalkylation. nih.govacs.org While specific data for this compound is not available, it is anticipated that similar strategies could be employed for its selective alkylation. The use of a base is crucial, and various bases such as pyridine (B92270), diisopropylethylamine (DIPEA), and N,N-dimethyl-4-aminopyridine (DMAP) can be employed. researchgate.net

Acylation: Acylation of the primary amino group is a common transformation that leads to the formation of amides. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides. In related systems, the acylation of aminopyridines is well-documented. researchgate.net For example, the acylation of 1-ethynylcyclohexanol with acetic anhydride (B1165640) is effectively catalyzed by 4-dialkylaminopyridines. researchgate.net While pyridines themselves are generally poor candidates for Friedel-Crafts acylation due to the deactivating effect of the nitrogen atom, direct acylation can be achieved under specific conditions, such as through the addition of acyl radicals or by acylating metalated pyridines. youtube.com Given the presence of two amino groups in this compound, achieving selective acylation of the more nucleophilic exocyclic primary amine over the less reactive 2-amino group is a key consideration.

Sulfonylation: The primary amino group can also be sulfonated using sulfonyl chlorides to form sulfonamides. This reaction is analogous to acylation and is a valuable tool for introducing sulfonyl groups, which can significantly alter the physicochemical properties of the parent molecule.

Table 1: Potential Functional Group Transformations of the Primary Amino Group

| Reaction Type | Reagent Class | Potential Product | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., R-Br) | N-Alkyl derivative | Base (e.g., DIPEA, Pyridine) |

| Acylation | Acyl chlorides (e.g., R-COCl), Anhydrides | N-Acyl derivative (Amide) | Base (e.g., DMAP) |

| Sulfonylation | Sulfonyl chlorides (e.g., R-SO2Cl) | N-Sulfonyl derivative (Sulfonamide) | Base |

The nitrogen atom within the pyridine ring is a site of basicity and can participate in various reactions, particularly those involving electrophiles.

The pyridine nitrogen can be protonated by acids or alkylated by alkyl halides to form pyridinium salts. acs.org This quaternization of the pyridine nitrogen significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. The formation of N-aminopyridinium salts from pyridine derivatives through electrophilic amination is a well-established method. researchgate.net These salts can then undergo further functionalization. For instance, N-aryl-N-aminopyridinium salts can be synthesized via Chan-Lam coupling of N-aminopyridinium triflate with aryl boronic acids. acs.org

The pyridine ring and the side chain of this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of substituted pyridines can lead to various products depending on the oxidant and the substituents present. For example, the oxidation of 4-substituted N-aminopyridinium salts with aqueous bromine can yield either 1,1'-azopyridinium salts or 1-pyridiniopyridinium salts, depending on the nature of the 4-substituent. nih.gov The oxidation of amino acids such as methionine, tryptophan, and histidine in model proteins has been studied using various oxidants, indicating that the amino acid-like side chain of the target molecule could be susceptible to oxidation. nih.gov

Reduction: The catalytic reduction of aminopyridines has been investigated, providing routes to piperidine (B6355638) derivatives. acs.org For instance, the hydrogenation of 2-monoalkyl- and 2-dialkylaminopyridines can be achieved catalytically. acs.org The reduction of 4-nitropyridine-N-oxide with iron and mineral acids is a known method for the synthesis of 4-aminopyridine. magtech.com.cn These methods suggest that the pyridine ring of this compound could be reduced to the corresponding piperidine derivative under appropriate catalytic hydrogenation conditions.

Derivatization for Analytical Applications

Chemical derivatization is a powerful technique used to enhance the detectability and chromatographic behavior of analytes for various analytical methods. acs.orgrsc.org For a molecule like this compound, which contains primary amino groups, derivatization is particularly useful for improving its analysis by chromatography and spectroscopy.

HPLC Analysis: For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte, thereby enhancing its UV or fluorescence detection. nih.govnih.govjascoinc.com Both pre-column and post-column derivatization strategies are utilized.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. creative-proteomics.comresearchgate.net Common reagents for primary amines include phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.com These reagents react with the primary amino group to form stable, highly detectable derivatives. For instance, 2-aminopyridine (B139424) has been used as a fluorescent label for glycosaminoglycans, which are then analyzed by HPLC. nih.govnih.gov

Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This approach is useful for analytes that are difficult to derivatize in the sample matrix.

GC Analysis: For Gas Chromatography (GC) analysis, derivatization is crucial for increasing the volatility and thermal stability of polar compounds like amines. acs.orgnih.gov Silylation and acylation are the most common derivatization techniques for GC. nih.govnih.govresearchgate.net

Silylation involves replacing active hydrogens in the amino groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.govresearchgate.net

Acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) also increases volatility and can improve chromatographic peak shape. nih.gov

UV-Visible Spectroscopy: Derivatization can be used to introduce a chromophore into a molecule that has weak or no UV-Visible absorption, thereby enabling its detection by UV-Vis spectrophotometry. researchgate.net For amino compounds, reagents that form colored products upon reaction are employed. For example, ninhydrin (B49086) reacts with primary amino acids to produce a deep purple color that can be measured spectrophotometrically. nih.gov

Fluorescence Spectroscopy: Fluorescence derivatization offers very high sensitivity. Reagents such as dansyl chloride, fluorescamine, and o-phthalaldehyde (B127526) (OPA) react with primary amines to yield highly fluorescent products. mdpi.com For instance, a series of fluorescent molecules with an aminopyridine scaffold have been synthesized and their fluorescent properties investigated. mdpi.com

Mass Spectrometry: In mass spectrometry (MS), derivatization can be used to improve ionization efficiency, control fragmentation patterns, and increase the mass of the analyte to move it out of the low-mass interference region. magtech.com.cnrsc.orgnih.gov Derivatization with reagents that introduce a fixed positive or negative charge can significantly enhance sensitivity in electrospray ionization (ESI)-MS. acs.orgnih.gov For compounds with multiple functional groups, such as this compound, derivatization strategies can be designed to tag both amino groups, leading to enhanced detection in LC-MS/MS analysis. nih.gov

Table 2: Common Derivatization Reagents for Analytical Applications

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

|---|---|---|---|

| HPLC-UV | Phenylisothiocyanate (PITC) | Primary/Secondary Amines | Introduce UV chromophore |

| HPLC-Fluorescence | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Introduce fluorophore |

| HPLC-Fluorescence | o-Phthalaldehyde (OPA) | Primary Amines | Introduce fluorophore |

| GC-MS | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary/Secondary Amines | Increase volatility and thermal stability |

| GC-MS | Trifluoroacetic anhydride (TFAA) | Primary/Secondary Amines | Increase volatility and improve peak shape |

| Mass Spectrometry | 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Primary/Secondary Amines | Improve ionization and fragmentation |

Isotope Labeling for Quantitative Analysis

Isotope labeling is a critical technique in pharmaceutical development and metabolic studies, enabling precise quantification of compounds through methods like isotope dilution mass spectrometry (IDMS). researchgate.net For this compound, several atoms are candidates for isotopic substitution, primarily hydrogen (with deuterium (B1214612), ²H or D) and nitrogen (with ¹⁵N).

Hydrogen Isotope Exchange (HIE): The most probable site for deuterium labeling is the benzylic C-H bond at the chiral center of the aminoethyl group. This position is activated by the adjacent amino group and the pyridine ring. General methods for such transformations, like photoredox-catalyzed reactions, could be applied. nih.gov These methods often utilize a photocatalyst and a deuterium source, such as D₂O, to facilitate the exchange. The introduction of deuterium at this specific site creates a stable, isotopically labeled internal standard ideal for quantitative LC-MS/MS analysis. nih.govnih.gov This standard, being chemically identical but mass-shifted from the unlabeled analyte, allows for highly accurate concentration measurements in complex biological matrices by correcting for sample loss during preparation and variations in instrument response. researchgate.netnist.gov

Nitrogen Isotope Labeling: The pyridine ring and the two amine groups contain nitrogen atoms (¹⁴N) that can be substituted with the stable isotope ¹⁵N. nih.gov Strategies for nitrogen isotope exchange in pyridine rings have been developed, often involving a Zincke activation strategy. nih.gov This process can achieve high levels of isotopic enrichment. nih.gov Synthesizing the molecule from ¹⁵N-labeled precursors is another viable route. The resulting ¹⁵N-labeled this compound can serve as an excellent internal standard for quantitative studies, particularly in metabolic fate and biodistribution research.

The table below illustrates potential isotopic labeling strategies for this compound.

| Labeling Strategy | Isotope | Target Site | Method | Application |

| Hydrogen Isotope Exchange | Deuterium (²H) | α-carbon of the ethyl group | Photoredox Catalysis with D₂O | Quantitative analysis (LC-MS) |

| Nitrogen Labeling | Nitrogen-15 (¹⁵N) | Pyridine Ring Nitrogen | Zincke Activation with ¹⁵NH₄Cl | Metabolic studies, Quantitation |

| Nitrogen Labeling | Nitrogen-15 (¹⁵N) | Amine Group Nitrogens | Synthesis from ¹⁵N-labeled precursors | Metabolic studies, Quantitation |

Stereoselective Transformations

The presence of a stereocenter at the α-carbon of the ethyl group makes this compound a chiral molecule. This chirality is a crucial feature, as enantiomers of a bioactive compound often exhibit different pharmacological and toxicological profiles. Therefore, strategies to control and manipulate this stereocenter are of high importance.

Diastereoselective and Enantioselective Reactions Leveraging the Chiral Center

Enantiomerically pure forms of this compound can be synthesized or derivatized using stereoselective methods. These reactions create or interact with the chiral center to produce a specific stereoisomer in excess.

Asymmetric Synthesis: A well-established method for preparing chiral amines is the asymmetric addition of organometallic reagents to imines derived from a chiral auxiliary. youtube.com For instance, the synthesis could start from 4-acetyl-2-aminopyridine. This ketone would first be condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a methyl group (using a reagent like methylmagnesium bromide) to the imine would preferentially form one diastereomer. youtube.com Finally, acidic removal of the chiral auxiliary would yield the desired enantiomer of this compound with high enantiomeric excess. youtube.com This approach allows for the selective synthesis of either the (R)- or (S)-enantiomer by choosing the appropriate sulfinamide enantiomer. youtube.com

Stereoselective Derivatization: The existing chiral center can direct the stereochemical outcome of subsequent reactions. For example, acylation or alkylation of the primary amino group could proceed with diastereoselectivity if the reaction conditions or reagents are chosen appropriately. The chiral environment provided by the molecule itself can favor the approach of reagents from one face over the other, leading to a diastereomeric excess in the product. Such derivatizations are key for structure-activity relationship (SAR) studies, where modifying the amine functionality while retaining stereochemical integrity is necessary.

The table below outlines a potential enantioselective synthesis route.

| Step | Reaction | Reagents | Intermediate/Product | Stereochemical Control |

| 1 | Imine Formation | 4-Acetyl-2-aminopyridine, (R)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinylimine | Use of chiral auxiliary |

| 2 | Diastereoselective Addition | Methylmagnesium bromide (MeMgBr) | N-sulfinyl-4-(1-aminoethyl)pyridin-2-amine | Substrate control from the chiral sulfinyl group |

| 3 | Deprotection | Hydrochloric acid (HCl) | (R)-4-(1-Aminoethyl)pyridin-2-amine | Removal of auxiliary to yield chiral amine |

Lack of Publicly Available Research on the Applications of this compound

Despite its availability from commercial chemical suppliers, a thorough review of public scientific literature and databases reveals a significant gap in research concerning the specific applications of the chemical compound This compound . The compound, along with its chiral form, (R)-4-(1-Aminoethyl)pyridin-2-amine, is listed with CAS numbers 1270513-58-0 and 1213316-84-7, respectively. bldpharm.combldpharm.com However, detailed studies outlining its use in organic synthesis, catalysis, or materials science are not presently available in the searched scientific domain.

What follows is a structured overview based on the requested topics, highlighting the absence of specific research findings for "this compound" in each area.

Applications in Organic Synthesis and Materials Science

Advanced Materials Development

Incorporation into Polymers and Coatings for Enhanced Performance

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the incorporation of this compound into polymers and coatings. While the bifunctional nature of the molecule, possessing two reactive amine groups, theoretically allows it to act as a monomer or a cross-linking agent in polymerization reactions, no specific studies demonstrating this application are currently available. The presence of the pyridine (B92270) ring could also be hypothesized to impart desirable properties such as thermal stability, metal coordination capabilities, or altered surface properties to a polymer matrix. However, without empirical data, these remain postulations.

Consequently, there are no detailed research findings or data tables to present regarding the performance enhancement of polymers or coatings through the use of this specific compound.

Supramolecular Assembly Applications

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The molecular architecture of this compound, featuring hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the pyridine nitrogen), as well as an aromatic system, makes it a candidate for studies in supramolecular assembly and crystal engineering.

Despite these promising structural characteristics, there is a lack of specific research on the supramolecular assembly of this compound in the available scientific literature. Studies on closely related aminopyridine derivatives have demonstrated their utility in forming complex supramolecular architectures. mdpi.com However, direct investigations into the self-assembly or co-crystallization of this compound have not been reported. As a result, no research findings or data tables detailing its role in supramolecular assembly can be provided at this time.

Future Research Directions and Unaddressed Questions

Comprehensive Experimental Characterization of the Underexplored Compound

A foundational step in understanding any chemical entity is a thorough experimental characterization. For 4-(1-Aminoethyl)pyridin-2-amine, there is a notable absence of comprehensive experimental data. Future research must prioritize the determination of its fundamental physicochemical properties.

Table 1: Essential Physicochemical Properties for Experimental Determination

| Property | Importance |

| Melting Point | Provides information on purity and the strength of intermolecular forces. |

| Boiling Point | Indicates volatility and the energy required to overcome intermolecular attractions. |

| Solubility | Crucial for understanding its behavior in different solvent systems and for practical applications in synthesis and formulation. |

| pKa Values | Essential for predicting its ionization state at different pH levels, which influences its reactivity and biological interactions. |

Spectroscopic analysis is equally vital for confirming the compound's structure and understanding its electronic and vibrational states.

Table 2: Necessary Spectroscopic Analyses

| Technique | Information Gained |

| ¹H NMR | Elucidates the proton environment, confirming the connectivity of atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule through their characteristic vibrational frequencies. |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation. |

| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the molecule. |

Development of Novel and Efficient Synthetic Routes for Industrial Scalability

Future research should focus on developing a stereoselective synthesis, given the chiral center at the α-carbon of the ethylamine (B1201723) substituent. This would allow for the separate synthesis and study of the (R) and (S) enantiomers, which may exhibit different biological activities and chemical properties. bldpharm.com The development of a one-pot synthesis or a route that utilizes readily available and inexpensive starting materials would significantly enhance the industrial scalability of this compound.

In-depth Investigation of Specific Intermolecular Interactions and Self-Assembly

The arrangement of molecules in the solid state is governed by intermolecular interactions, which can significantly influence a compound's physical properties. The this compound molecule possesses multiple sites for hydrogen bonding (the two amino groups) and potential for π-π stacking interactions involving the pyridine (B92270) ring. smolecule.commdpi.com

Future studies should employ single-crystal X-ray diffraction to determine the precise three-dimensional structure of the compound in the solid state. This will provide invaluable information on the nature and geometry of intermolecular hydrogen bonds and any π-π stacking that may occur. mdpi.com Understanding these interactions is crucial for predicting crystal packing and for the design of crystalline materials with desired properties.

Establishment of Detailed Structure-Reactivity and Structure-Property Relationships

A key goal in chemical research is to understand how the structure of a molecule dictates its reactivity and properties. For this compound, establishing these relationships is essential. The presence of two amino groups and a pyridine ring suggests a rich and varied reactivity. The amino group at the 2-position is expected to have different electronic properties compared to the one on the ethyl substituent due to its direct attachment to the electron-withdrawing pyridine ring.

Systematic studies that involve modifying the structure of the molecule, for instance, by introducing substituents on the pyridine ring or altering the length of the alkyl chain, and then measuring the resulting changes in reactivity and properties, would be highly informative. This would allow for the development of a predictive model for this class of compounds.

Exploration of New Coordination Chemistry and Catalytic Applications

The pyridine nitrogen and the two amino groups in this compound make it an excellent candidate as a chelating ligand in coordination chemistry. It has the potential to form stable complexes with a variety of metal ions.

Future research should investigate the coordination behavior of this compound with different transition metals. This would involve synthesizing and characterizing the resulting metal complexes. The electronic and steric properties of the ligand can be fine-tuned to influence the geometry and reactivity of the metal center. These novel metal complexes could then be screened for potential catalytic activity in various organic transformations.

Advanced Computational Studies for Reaction Mechanisms and Dynamics

Computational chemistry provides a powerful tool for understanding chemical systems at a molecular level. dergipark.org.trdergipark.org.tr For this compound, density functional theory (DFT) calculations can be employed to predict its optimized geometry, electronic structure, and vibrational frequencies. dergipark.org.trdergipark.org.tr

Table 3: Key Parameters from Computational Studies of 4-(1-aminoethyl)pyridine dergipark.org.tr

| Parameter | B3LYP/6-311+G(d,p) | B3PW91/6-311+G(d,p) |

| Ionization Potential (I) | 7.05 eV | 7.03 eV |

| Electron Affinity (A) | 0.97 eV | 0.94 eV |

| Chemical Hardness (η) | 3.04 eV | 2.95 eV |

| Softness (s) | 0.16 eV | 0.16 eV |

| Electrophilic Index (w) | 2.64 eV | 2.60 eV |

These computational studies can be extended to model reaction mechanisms involving this compound, providing insights into transition states and reaction energy profiles. dtic.mil Molecular dynamics simulations can also be used to study the conformational flexibility of the molecule and its interactions with solvent molecules or other chemical species. These theoretical investigations will complement experimental findings and provide a deeper understanding of the compound's behavior. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 4-(1-aminoethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Utilize reductive amination or palladium-catalyzed coupling to introduce the aminoethyl group. For example, protect the primary amine during synthesis to avoid side reactions, as demonstrated in analogous pyridine derivatives using Boc-protection followed by deprotection with HCl/dioxane . Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC and confirm purity via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology : Use 600 MHz H NMR in DMSO-d to resolve chemical shifts for the pyridine ring protons (δ ~6.5–8.5 ppm) and the aminoethyl side chain (δ ~1.5–3.5 ppm). Compare with literature data for similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine (δ 2.4 ppm for piperazine protons) . Confirm molecular weight via LCMS (ESI) with expected [M+H] peaks (~150–200 m/z range) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Employ silica gel chromatography with a polar eluent system (e.g., MeOH/CHCl) to separate the product from unreacted starting materials. For amines, consider ion-exchange chromatography or recrystallization in ethanol/water to improve purity .

Advanced Research Questions

Q. How does solvent polarity influence the electronic properties of this compound, as predicted by computational studies?

- Methodology : Perform time-dependent DFT (TD-DFT) calculations using hybrid functionals (B3LYP or B3PW91) with a polarizable continuum model (PCM) for solvent effects. Compare absorption maxima in gas phase vs. aqueous environments. For instance, evidence shows a redshift in water due to stabilization of excited states by solvation . Use software like Gaussian 09 and analyze frontier molecular orbitals (FMOs) to predict charge-transfer behavior .

Q. How can structural modifications of this compound enhance its bioactivity, and what experimental assays validate this?

- Methodology : Design analogs by substituting the pyridine ring (e.g., electron-withdrawing groups at C4) or modifying the aminoethyl side chain (e.g., cyclopropane derivatives). Synthesize and test analogs for bioactivity using in vitro assays (e.g., enzyme inhibition). For example, replace the ethyl group with a cyclopropyl moiety, as seen in 4-(1-cyclopropylethoxy)pyridin-2-amine derivatives , and evaluate changes in IC values .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Methodology : Re-examine solvent effects in simulations (e.g., explicit vs. implicit solvent models) and verify basis set adequacy (e.g., 6-31G* vs. 6-311++G**). If experimental H NMR shows unexpected splitting, assess dynamic effects like restricted rotation of the aminoethyl group using variable-temperature NMR .

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodology : Use chiral auxiliaries or catalysts for asymmetric synthesis. For example, apply crystallization-induced asymmetric transformation (CIAT) with enantiopure resolving agents, as demonstrated in selective oxime reductions for pyridylethylamine derivatives . Characterize enantiomers via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?

- Methodology : Synthesize metal complexes (e.g., with Cu or Fe) by reacting the compound with metal salts in methanol. Analyze via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands and X-ray crystallography for structural elucidation. For example, tetracyanometallate(II) complexes of similar pyridinium derivatives show distinct FT-IR stretches (2100–2200 cm for CN ligands) .

Methodological Considerations

- Contradiction Analysis : If experimental LCMS data conflicts with theoretical molecular weights, verify ionization efficiency (e.g., protonation vs. sodium adducts) and recalibrate the instrument using standard references .

- Computational Validation : Cross-check DFT results with experimental vibrational spectra (FT-IR) to validate functional group assignments, particularly for NH bending modes (~1600 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.